Chemical properties and stability profile of 4-Chloro-3-ethynyl-2-fluoro-aniline
Chemical properties and stability profile of 4-Chloro-3-ethynyl-2-fluoro-aniline
This guide details the chemical properties, stability profile, and synthetic accessibility of 4-Chloro-3-ethynyl-2-fluoroaniline (CAS 2183474-53-3). It is designed for medicinal chemists and process engineers working on covalent kinase inhibitors or advanced heterocyclic scaffolds.
CAS Number: 2183474-53-3 Molecular Formula: C₈H₅ClFN Molecular Weight: 169.58 g/mol
Executive Summary
4-Chloro-3-ethynyl-2-fluoroaniline is a highly specialized, poly-functionalized aromatic intermediate. Its structural uniqueness lies in the 1,2,3,4-substitution pattern , where the ethynyl "warhead" is positioned between a fluorine atom and a chlorine atom. This steric crowding and electronic push-pull system make it a critical scaffold for:
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Covalent Inhibitors: Precursor to acrylamides targeting cysteine residues (e.g., KRAS G12C, EGFR).
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Heterocyclic Synthesis: A "click-ready" building block for fusing indole, quinazoline, or cinnoline rings via the ethynyl and amine groups.
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Bioisosteres: The fluorine atom modulates pKa and metabolic stability, while the chlorine provides lipophilic bulk.
Chemical Identity & Structural Analysis
The molecule features an aniline core with three distinct functionalities that dictate its reactivity and stability.
| Feature | Position | Electronic Effect | Reactivity Implication |
| Amine (-NH₂) | C1 | Resonance Donor (+R) | Nucleophilic center; prone to oxidation; directs electrophilic attack to C6. |
| Fluorine (-F) | C2 | Inductive Withdrawer (-I) | Lowers aniline pKa; enables Directed Ortho Metalation (DoM) at C3. |
| Ethynyl (-C≡CH) | C3 | Conjugation/Induction | Michael acceptor precursor; susceptible to thermal polymerization; "Click" chemistry handle. |
| Chlorine (-Cl) | C4 | Inductive (-I) / Donor (+M) | Blocks para-position; enhances lipophilicity (LogP); stabilizes the C3-anion during synthesis. |
Structural Reactivity Map
The following diagram visualizes the electronic interplay and reactive sites.
Figure 1: Structural reactivity map highlighting the crowded 1,2,3,4-substitution pattern and the potential for intramolecular cyclization between C1-Amine and C3-Ethynyl.
Physicochemical Profile
Note: Data derived from structural analogs (e.g., 4-chloro-2-fluoroaniline) where experimental values for the specific ethynyl variant are unavailable.[1]
| Property | Value / Prediction | Context |
| Physical State | Solid (Crystalline powder) | Typical for poly-halogenated anilines. |
| Melting Point | Predicted: 55–65 °C | Low MP due to disruption of crystal packing by the ethynyl group. |
| Boiling Point | Predicted: >240 °C | High BP; likely decomposes before boiling at atm pressure. |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Significantly lower than aniline (4.6) due to electron-withdrawing F and Cl. |
| LogP | ~2.8 | Moderately lipophilic; suitable for CNS penetration or cell permeability. |
| Solubility | DMSO, Methanol, DCM | Low water solubility (<0.1 mg/mL). |
Stability & Reactivity Profile
The stability of this compound is governed by the tension between the nucleophilic amine and the potentially reactive ethynyl group.
Thermal Stability
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Risk: The terminal alkyne is prone to exothermic polymerization at temperatures >100°C, especially in the presence of trace metals (Cu, Pd, Fe).
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Recommendation: Avoid bulk heating. Distillation is not recommended . Purification should be performed via column chromatography or recrystallization below 60°C.
Chemical Compatibility
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Acids: Stable in dilute mineral acids (forms salts). Strong Lewis acids may catalyze hydrohalogenation of the alkyne.
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Bases: The terminal alkyne proton is acidic (pKa ~25). Strong bases (NaH, BuLi) will deprotonate C3-H, leading to acetylide formation.
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Oxidants: The aniline nitrogen is sensitive to oxidation (turning brown/black). Store under inert atmosphere (Argon/Nitrogen).[2]
Degradation Pathways
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Oxidation: Formation of azo-dimers or N-oxides upon air exposure.
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Hydration: The alkyne may hydrate to a ketone (acetophenone derivative) under acidic/aqueous conditions.
Synthesis & Manufacturing Strategy
Accessing the C3 position is chemically challenging because it is meta to the directing amine group and sterically crowded between F and Cl. Direct electrophilic substitution will fail (directing to C6).
The Validated Strategy: Directed Ortho Metalation (DoM) To install the ethynyl group at C3, one must exploit the acidity of the C3 proton, which is enhanced by the flanking F and Cl atoms.
Protocol Workflow
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Protection: Protect 4-chloro-2-fluoroaniline (e.g., Boc-protection) to prevent N-lithiation.
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Lithiation: Treat with n-Butyllithium (n-BuLi) at -78°C. The Lithium inserts selectively at C3 (between F and Cl).
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Iodination: Quench with Iodine (I₂) to form the 3-iodo intermediate.
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Sonogashira Coupling: Couple with Trimethylsilylacetylene (TMS-acetylene) using Pd(PPh₃)₂Cl₂/CuI.
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Global Deprotection: Remove Boc (acid) and TMS (base/fluoride) to yield the target.
Figure 2: Synthetic pathway utilizing the "Ortho-Fluorine" effect to access the crowded C3 position.
Experimental Protocols (Self-Validating)
HPLC Purity Analysis
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 min.
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Detection: UV at 254 nm (aromatic) and 210 nm.
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Validation: The product should elute after the starting aniline (due to the lipophilic ethynyl group) but before any bis-coupled byproducts.
Handling & Storage
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Storage: Keep at 2–8°C in a tightly sealed vial. Light sensitive (wrap in foil).
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Safety:
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H302/H312: Harmful if swallowed or in contact with skin.[3]
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Sensitizer: Potential skin sensitizer (aniline derivative).
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PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
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References
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Fluorochem. (n.d.). 4-chloro-3-ethynyl-2-fluoro-aniline Product Sheet. Retrieved from
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Alchimica. (n.d.). Compound 2183474-53-3 Data. Retrieved from
- Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 367-22-6 (Analog 4-Chloro-3-fluoroaniline). Retrieved from
